molecular formula C30H52O4 B1208245 西弗诺醇-A CAS No. 78518-73-7

西弗诺醇-A

货号: B1208245
CAS 编号: 78518-73-7
分子量: 476.7 g/mol
InChI 键: LVWWPNAIMBYRKG-KOHQYJKCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sipholenol A is a natural sipholane triterpenoid isolated from the Red Sea sponge, Callyspongia siphonella . It has shown antimigratory and antiproliferative activities against breast cancer cell lines . It also potently reverses P-glycoprotein-mediated multidrug resistance in cancer cells .


Synthesis Analysis

The synthesis of Sipholenol A involves the creation of semisynthetic esters such as sipholenol A-4-O-acetate and sipholenol A-4-O-isonicotinate . These esters have been found to potently reverse P-gp-mediated multidrug resistance .


Molecular Structure Analysis

The absolute configuration of Sipholenol-A was established as (4S) by a single crystal X-ray analysis of its (S)-(−)-MTPA ester . Two conformers of the MTPA ester moiety were recognized as an occupancy of 0.5:0.5 in the crystalline state .


Chemical Reactions Analysis

Sipholenol A, in a concentration-dependent manner, potentiates the cytotoxicity of several anticancer drugs including colchicine, vinblastine, and paclitaxel and significantly reverses the resistance of multidrug-resistant cancer cells .

科学研究应用

癌症治疗潜力

西弗诺醇 A 是一种来自红海海绵 Callyspongia siphonella 的海洋来源西弗烷三萜烯,已显示出逆转癌细胞中多药耐药性 (MDR) 的希望。它显着增强了各种抗癌药物的细胞毒性,使其成为治疗 P-糖蛋白过表达肿瘤中 MDR 的潜在候选药物 (Shi 等人,2007 年)

乳腺癌研究

在乳腺癌研究中,西弗诺醇 A 及其类似物已证明具有显着的抗迁移活性。这在高度转移性乳腺癌细胞系中尤为显着,表明控制转移性乳腺恶性肿瘤的潜力 (Foudah 等人,2013 年)。此外,西弗诺醇 A 酯通过抑制 Brk 和 FAK 信号通路抑制乳腺癌细胞生长和侵袭 (Akl 等人,2014 年)

药效团建模和抗迁移潜力

已对西弗诺醇 A 类似物进行药效团建模和 3D-QSAR 研究,以提高其乳腺癌抗迁移和抗增殖活性。这项研究有助于基于西弗烷结构设计新化合物,突出了海洋天然产物在开发新治疗剂中的潜力 (Foudah 等人,2014 年)

多药耐药逆转

多项研究探索了西弗诺醇 A 及其衍生物逆转癌细胞中 P-糖蛋白介导的多药耐药的能力。这些研究突出了西弗诺醇 A 作为治疗多药耐药癌症的逆转剂的潜力 (Jain 等人,2009 年)

抗增殖和抗菌活性

西弗诺醇 A 也因其抗增殖和抗菌活性而受到研究。它对各种癌细胞系显示出显着的细胞毒性,以及一些抗菌和抗病毒特性 (Al-Massarani 等人,2015 年)

在肝癌和结直肠癌中的应用

还对西弗诺醇 A 及其衍生物对人肝癌和结直肠癌细胞的影响进行了研究,显示出中等的抗增殖活性,并表明在这些领域的潜在治疗应用 (Abdel-Lateff 等人,2016 年)

作用机制

Sipholenol A interacts directly with P-gp and increases the intracellular accumulation of [3H]-paclitaxel by directly inhibiting P-gp-mediated drug efflux . It does not have any effect on the expression of P-gp after treating multidrug-resistant cancer cells for seventy-two hours .

安全和危害

Sipholenol A is not considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is intended for research use only and is not intended for diagnostic or therapeutic use .

属性

IUPAC Name

(3R,5aR,6R,7S,9aR)-6-[2-[(1R,3aR,5S,8aR)-1-hydroxy-1,4,4,6-tetramethyl-2,3,3a,5,8,8a-hexahydroazulen-5-yl]ethyl]-2,2,5a,7-tetramethyl-4,5,6,8,9,9a-hexahydro-3H-benzo[b]oxepine-3,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O4/c1-19-9-10-22-21(13-17-29(22,7)32)26(2,3)20(19)11-12-23-28(6)16-14-24(31)27(4,5)34-25(28)15-18-30(23,8)33/h9,20-25,31-33H,10-18H2,1-8H3/t20-,21+,22+,23+,24+,25+,28+,29+,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWWPNAIMBYRKG-KOHQYJKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C(CCC2(C)O)C(C1CCC3C4(CCC(C(OC4CCC3(C)O)(C)C)O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H]2[C@@H](CC[C@@]2(C)O)C([C@H]1CC[C@@H]3[C@]4(CC[C@H](C(O[C@@H]4CC[C@]3(C)O)(C)C)O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78518-73-7
Record name SIPHOLENOL-A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378977
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sipholenol-A
Reactant of Route 2
Sipholenol-A
Reactant of Route 3
Sipholenol-A
Reactant of Route 4
Reactant of Route 4
Sipholenol-A
Reactant of Route 5
Reactant of Route 5
Sipholenol-A
Reactant of Route 6
Sipholenol-A

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。